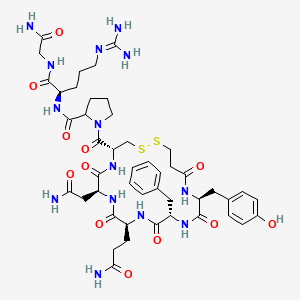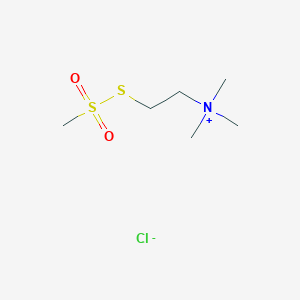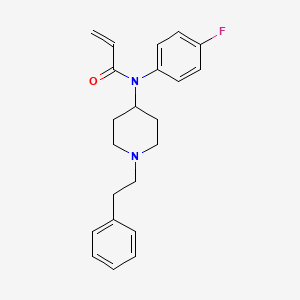
Para-fluoro acrylfentanyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Para-fluoro Acrylfentanyl is a synthetic opioid and an analog of fentanyl. It is categorized as a potent analgesic with a chemical structure that includes a fluorine atom on the aniline ring. This compound is known for its high potency and rapid onset of action, making it a subject of interest in both medical and forensic research .
Preparation Methods
Para-fluoro Acrylfentanyl is synthesized using para-fluoroaniline as a starting material instead of aniline. The synthetic route involves the following steps:
N-alkylation: Para-fluoroaniline is reacted with a suitable alkylating agent to form the N-alkylated intermediate.
Amidation: The intermediate is then subjected to amidation with acryloyl chloride to form this compound.
Chemical Reactions Analysis
Para-fluoro Acrylfentanyl undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the piperidine ring, leading to the formation of hydroxylated products.
Reduction: Reduction reactions can modify the carbonyl group in the amide linkage.
Substitution: The fluorine atom on the aniline ring can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Para-fluoro Acrylfentanyl is primarily used in scientific research and forensic applications. Its high potency and rapid onset make it a valuable tool for studying opioid receptor interactions and the pharmacological effects of synthetic opioids. Research applications include:
Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of synthetic opioids.
Biology: Studied for its interactions with opioid receptors and its effects on cellular signaling pathways.
Medicine: Investigated for its potential use in pain management, although its high potency and risk of abuse limit its clinical applications.
Mechanism of Action
Para-fluoro Acrylfentanyl exerts its effects by binding to the mu-opioid receptors in the central nervous system. This binding leads to the activation of G-protein coupled receptors, resulting in the inhibition of adenylate cyclase and a decrease in cyclic adenosine monophosphate (cAMP) levels. The downstream effects include reduced neurotransmitter release and altered pain perception .
Comparison with Similar Compounds
Para-fluoro Acrylfentanyl is similar to other fentanyl analogs, such as:
Acrylfentanyl: Differing by the presence of a fluorine atom on the aniline ring in para-fluoro Acrylfentanyl.
Para-fluorofentanyl: Similar in structure but lacks the acryloyl group.
Carfentanil: A more potent analog used primarily in veterinary medicine.
Methoxyacetylfentanyl: Another analog with a methoxy group instead of a fluorine atom
The uniqueness of para-fluoro Acrylfentanyl lies in its specific structural modifications, which confer distinct pharmacological properties and potency compared to other fentanyl analogs.
Properties
CAS No. |
2306823-27-6 |
|---|---|
Molecular Formula |
C22H25FN2O |
Molecular Weight |
352.4 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]prop-2-enamide |
InChI |
InChI=1S/C22H25FN2O/c1-2-22(26)25(20-10-8-19(23)9-11-20)21-13-16-24(17-14-21)15-12-18-6-4-3-5-7-18/h2-11,21H,1,12-17H2 |
InChI Key |
ZTLLQVADDIYHJU-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


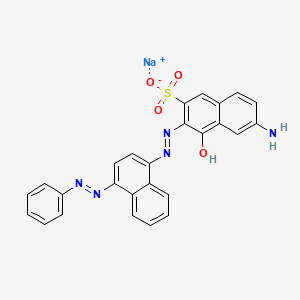

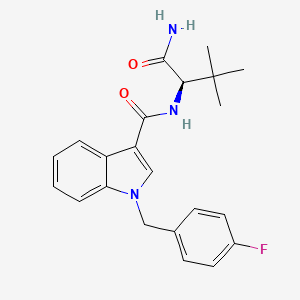
![(1S,2R,3R,4S,5R,6S,8R,9S,10S,13S,16S,17R,18S)-11-ethyl-4,6,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-8,9,16-triol](/img/structure/B10774936.png)
![(5S,6S,8S,10R,13R,16S)-11-ethyl-6-methoxy-13-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8,16-triol](/img/structure/B10774940.png)
![[6-[[bis(prop-2-enyl)amino]methylidene]-1,5-dihydroxy-9-(methoxymethyl)-9a,11a-dimethyl-4,7-dioxo-2,3,3a,9,10,11-hexahydro-1H-indeno[4,5-h]isochromen-10-yl] acetate](/img/structure/B10774947.png)
![acetic acid;(2S)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[(4R,7S,10S,13S,16S)-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B10774956.png)
![(2R,3R,4S,5S,6R)-2-((3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-17-((S)-2-hydroxy-6-methylhept-5-en-2-yl)-4,4,8,10,14-pentamethylhexadecahydro-1H-cyclopenta[a]phenanthren-3-yloxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol](/img/structure/B10774957.png)
![(1S,4S,5S,6S,8S,9S,13R,16S)-11-ethyl-6-methoxy-13-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8,16-triol](/img/structure/B10774963.png)
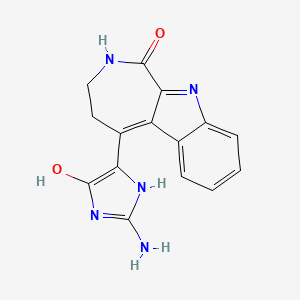
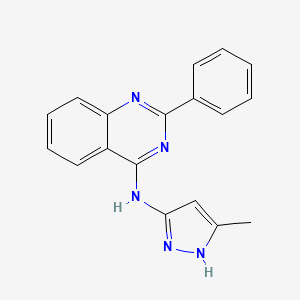
![(2R,3R,4S,5S,6R)-2-[[(3S,5R,8R,9R,10R,12R,14R,17S)-12-hydroxy-17-[(2R)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10774982.png)
